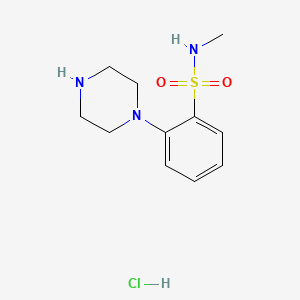

![molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4](/img/structure/B1454519.png)

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile

説明

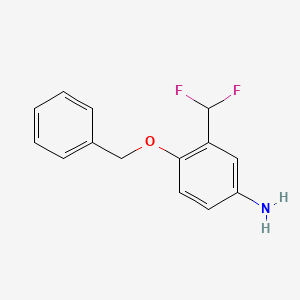

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the CAS Number: 1343675-60-4 . It has a molecular weight of 226.68 and its IUPAC name is 2-cyanoethyl(2-methoxyethyl)sulfamoyl chloride . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is 1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 . The InChI key is CPELKQYFRJBIPL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a liquid . It has a molecular weight of 226.68 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Separation and Purification in Biological Production

1,3-Propanediol and 2,3-butanediol are chemicals with extensive applications, including their biological production. The complex and costly separation of these diols from fermentation broths is a significant part of their production cost. Various separation methods, including evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction, have been explored. However, no single method has proved to be simple and efficient, and improvements are especially needed regarding yield, purity, and energy consumption. Future perspectives suggest that separation technologies like aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations deserve more attention (Xiu & Zeng, 2008).

Synthesis and Applications of Phosphonic Acid

Phosphonic acid, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, is utilized in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. Its bioactive properties make it useful in drugs, pro-drugs, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as a phosphoantigen. This versatility covers a broad spectrum of research fields, including chemistry, biology, and physics, making the synthesis of phosphonic acids a crucial topic for numerous research projects. Various synthesis methods are reviewed, highlighting the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure as the best methods to prepare phosphonic acids (Sevrain et al., 2017).

特性

IUPAC Name |

N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPELKQYFRJBIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCC#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)

![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)